

An In-depth Technical Guide to 3-Octanone-13C

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Compound of Interest

Compound Name: 3-Octanone-13C

Cat. No.: B12415336

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For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on **3-Octanone-13C**, including supplier details, primary applications, and detailed experimental protocols. It is intended to serve as a valuable resource for professionals engaged in metabolic research, mass spectrometry, and drug development.

Introduction to 3-Octanone-13C

3-Octanone is a naturally occurring eight-carbon ketone found in various plants like lavender and herbs such as rosemary.[1][2] It also functions as a metabolite in fungi and humans.[3] The isotopically labeled version, **3-Octanone-13C**, incorporates a heavy carbon isotope (^{13}C) at a specific position in its molecular structure. This labeling makes it an invaluable tool in scientific research, particularly for tracer studies in metabolic pathways and as an internal standard for quantitative analysis using mass spectrometry.[4][5]

The use of ^{13}C -labeled compounds is central to metabolic flux analysis, allowing researchers to track the transformation of carbon atoms through complex biological networks.[4][5] This provides critical insights into cellular physiology and disease states.[5][6] In quantitative mass spectrometry, ^{13}C -labeled internal standards are considered the gold standard because they co-elute with the unlabeled analyte and exhibit identical chemical behavior during sample

preparation and ionization, correcting for matrix effects and improving the accuracy of quantification.^{[7][8][9][10]}

Supplier Information for 3-Octanone-13C

The availability and specifications of **3-Octanone-13C** can vary between suppliers. Researchers should consider factors such as isotopic purity, chemical purity, available quantities, and formulation when selecting a supplier. Below is a summary of publicly available information from various chemical suppliers.

Supplier	Product Name	Catalog Number	Purity/Enrichment	Available Quantities
IsoSciences	3-Octanone-[3-13C]	18072	≥95%	1mg
MedChemExpress (via Immunomart)	3-Octanone-13C	HY-141925S	Not Specified	1mg (Out of Stock)
Shanghai Saikerui Biotechnology	3-Octanone-[3-13C]	Not Specified	Not Specified	Not Specified
Shanghai Beiwanta Biotechnology	3-Octanone-[3-13C]	Not Specified	Not Specified	Not Specified

Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for the most current information.

Applications & Experimental Protocols

The primary applications of **3-Octanone-13C** are in metabolic research and as an internal standard. Its precursor, octanoate (a medium-chain fatty acid), is known to be metabolized in the liver, entering the mitochondria and participating in the Krebs cycle and ketogenesis.^[11]

In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification. A stable isotope-labeled internal standard (SIL-IS), such as **3-Octanone-13C**, is the ideal solution to compensate for these effects.^{[9][10]}

Experimental Protocol: Quantification of 3-Octanone in a Biological Matrix using LC-MS/MS

- Preparation of Standard Solutions:
 - Prepare a stock solution of unlabeled 3-octanone (analyte) in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
 - Prepare a stock solution of **3-Octanone-13C** (internal standard, IS) at a concentration of 1 mg/mL in the same solvent.
 - Create a series of calibration standards by serially diluting the analyte stock solution and spiking a constant, known concentration of the IS into each standard.
- Sample Preparation:
 - Thaw biological samples (e.g., plasma, urine, or cell lysate) on ice.
 - To 100 μ L of the sample, add 10 μ L of the IS working solution.
 - Perform a protein precipitation extraction by adding 400 μ L of ice-cold acetonitrile.
 - Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Chromatography: Use a C18 reverse-phase column with a gradient elution profile using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific mass-to-charge (m/z) transitions for both the analyte and

the IS using Multiple Reaction Monitoring (MRM).

- Analyte (3-Octanone): Monitor the transition of the parent ion to a specific product ion.
 - IS (**3-Octanone-13C**): Monitor the corresponding transition, which will have a mass shift due to the ^{13}C label.
- Data Analysis:
 - Calculate the peak area ratio of the analyte to the IS for each calibration standard and sample.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
 - Determine the concentration of 3-octanone in the biological samples by interpolating their peak area ratios from the calibration curve.

^{13}C -labeled substrates are widely used in non-invasive breath tests to diagnose various conditions and study metabolic function.[12][13][14][15][16] The principle involves administering a ^{13}C -labeled compound which, when metabolized by the body, produces $^{13}\text{CO}_2$ that is exhaled in the breath. The rate of $^{13}\text{CO}_2$ appearance provides a direct measure of the metabolic pathway's activity. While protocols often use ^{13}C -Urea for H. pylori detection, similar principles apply to other substrates like medium-chain fatty acids to assess liver function.

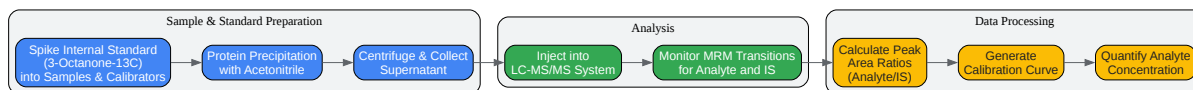
Experimental Protocol: Non-Invasive ^{13}C Breath Test for Substrate Metabolism

- Subject Preparation:
 - Subjects must fast for a minimum of 2-8 hours prior to the test to ensure a stable baseline metabolic state.[13][15]
 - Certain medications, such as antibiotics or proton pump inhibitors, may need to be discontinued for a specific period before the test.[13]
- Baseline Sample Collection:

- Collect a baseline breath sample by having the subject exhale completely into a specialized collection bag or tube.[15] This sample represents the natural abundance of $^{13}\text{CO}_2$.
- Substrate Administration:
 - Administer a precise dose of the ^{13}C -labeled substrate (e.g., **3-Octanone-13C** or a precursor like ^{13}C -Octanoate) dissolved in a suitable vehicle (e.g., water or a small test meal). The vehicle can affect absorption and gastric emptying.[12][16]
- Post-Dose Sample Collection:
 - Collect subsequent breath samples at defined time intervals (e.g., 10, 20, 30, and 60 minutes) after substrate administration.[12][16] The timing is critical for capturing the peak metabolic activity.
- Sample Analysis:
 - Analyze the collected breath samples for their $^{13}\text{CO}_2/^{12}\text{CO}_2$ ratio using Isotope Ratio Mass Spectrometry (IRMS) or a non-dispersive infrared spectrometer.
- Data Interpretation:
 - The results are typically expressed as the change in the $^{13}\text{CO}_2/^{12}\text{CO}_2$ ratio over the baseline, known as the "delta over baseline" (DOB).
 - A significant increase in the DOB value indicates that the ^{13}C -labeled substrate has been successfully metabolized. The time to peak exhalation and the total $^{13}\text{CO}_2$ exhaled can provide quantitative measures of metabolic function.

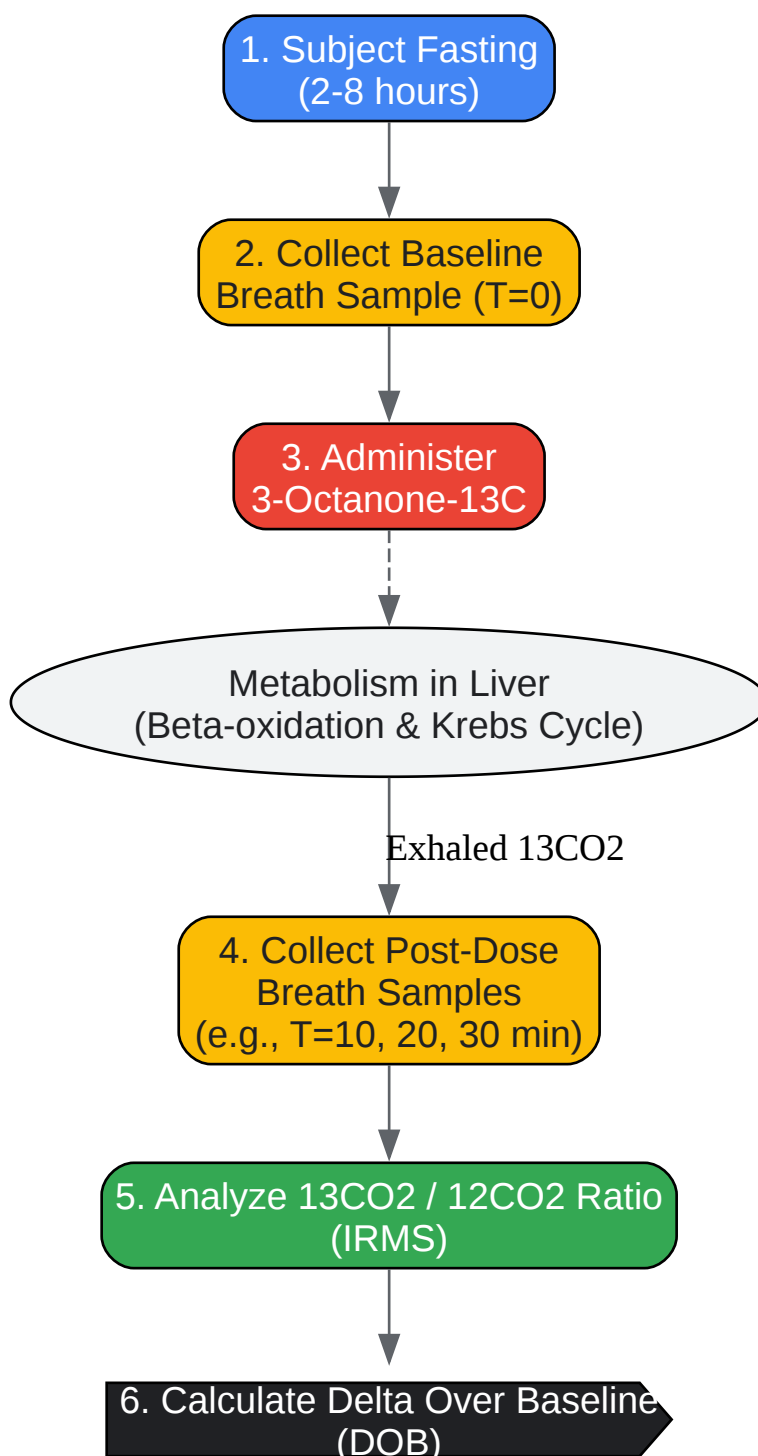
Visualizations

The following diagrams illustrate the logical workflows and pathways described in the protocols.



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Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.



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Caption: Logical workflow for a non-invasive ^{13}C breath test to assess substrate metabolism.

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